molecular formula C17H18N2O2S B5739629 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole

2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole

Cat. No. B5739629
M. Wt: 314.4 g/mol
InChI Key: JWNPBTVQOKCACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB or PFTα and is a potent inhibitor of the protein kinases PFTK1 and CDK9.

Mechanism of Action

The mechanism of action of 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole involves the inhibition of PFTK1 and CDK9. These protein kinases are involved in the regulation of transcriptional elongation and cell cycle progression. By inhibiting these kinases, TMB can block the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole have been extensively studied in vitro and in vivo. It has been found to have potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. TMB has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PFTK1 and CDK9.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole in lab experiments include its potent anticancer activity and specificity for PFTK1 and CDK9. However, the limitations of using TMB in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole. One potential direction is to investigate its potential applications in combination therapy with other anticancer agents. Another direction is to study its effects on other protein kinases and transcriptional regulators. Additionally, the development of more potent and selective inhibitors of PFTK1 and CDK9 could lead to the discovery of new anticancer agents.

Synthesis Methods

The synthesis of 2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole involves the reaction of 2-methylbenzimidazole with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or chromatography.

Scientific Research Applications

2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of PFTK1 and CDK9, which are protein kinases that play important roles in cell cycle regulation and transcriptional control. Therefore, this compound has been investigated as a potential anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.

properties

IUPAC Name

2-methyl-1-(2,3,4-trimethylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-9-10-17(13(3)12(11)2)22(20,21)19-14(4)18-15-7-5-6-8-16(15)19/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNPBTVQOKCACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.